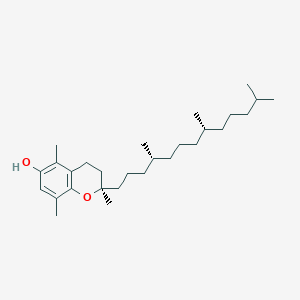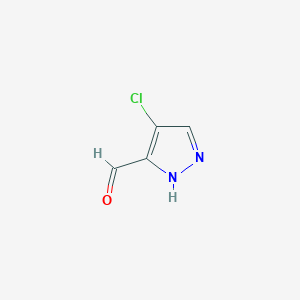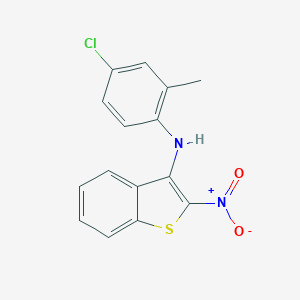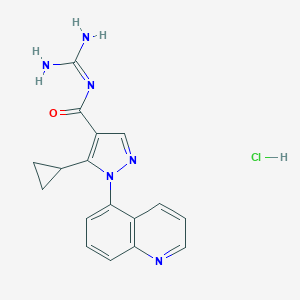![molecular formula C22H42O3 B122197 (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane CAS No. 143730-06-7](/img/structure/B122197.png)
(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane, also known as HDOBO, is a bicyclic ether compound that has been synthesized and studied for its potential applications in various scientific fields. This compound has a unique structure that allows it to interact with biological systems in a specific manner, making it a promising tool for research and experimentation. In
Wirkmechanismus
The mechanism of action of (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane is not fully understood, but it is thought to interact with lipid bilayers in cell membranes and alter their properties. This can lead to changes in membrane fluidity, which can affect the function of membrane-bound proteins and ion channels. (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane has also been shown to interact with specific lipid species, such as cholesterol and sphingomyelin, which could contribute to its effects on cellular processes.
Biochemische Und Physiologische Effekte
(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane has been shown to have a variety of biochemical and physiological effects, depending on the concentration and context of its use. In cell culture studies, (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane has been shown to increase membrane fluidity and alter the distribution of lipids within the membrane. This can affect the activity of membrane-bound proteins and ion channels, leading to changes in cellular processes such as signaling and transport. (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane has also been shown to modulate the activity of specific ion channels and transporters, such as the sodium-potassium pump and the calcium channel. These effects could have implications for the development of new drugs that target these channels and transporters.
Vorteile Und Einschränkungen Für Laborexperimente
(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane has several advantages as a tool for scientific research, including its ability to selectively interact with lipid bilayers and alter their properties. This makes it a useful tool for studying the role of membrane fluidity in cellular processes, as well as for investigating the effects of specific lipid species on membrane function. (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane is also relatively easy to synthesize and purify, making it a cost-effective choice for laboratory experiments.
However, there are also some limitations to using (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane in research. One limitation is that its effects on cellular processes can be context-dependent, meaning that its effects may vary depending on the specific cell type and experimental conditions. Additionally, (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane can be toxic at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane. One direction is to investigate its effects on specific ion channels and transporters in more detail, in order to identify potential drug targets. Another direction is to study its effects on lipid bilayers in more complex systems, such as in vivo models or artificial membranes. Additionally, (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane could be used in combination with other compounds to investigate their synergistic effects on membrane function and cellular processes. Overall, (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane has the potential to be a valuable tool for scientific research in a variety of fields, and further investigation of its properties and applications could lead to new insights and discoveries.
Synthesemethoden
(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane can be synthesized through a multi-step process involving the reaction of heptadecanol with epichlorohydrin, followed by cyclization with sodium hydroxide and hydrogen peroxide. This method has been optimized to produce high yields of pure (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane, making it a reliable and cost-effective way to obtain this compound for research purposes.
Wissenschaftliche Forschungsanwendungen
(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and materials science. In biochemistry, (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane has been used as a tool to study the interactions between lipids and proteins in cell membranes, as well as to investigate the effects of membrane fluidity on cellular processes. In pharmacology, (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane has been tested for its ability to modulate ion channels and transporters, which could have implications for the development of new drugs. In materials science, (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane has been used as a surfactant to create stable emulsions and foams, as well as to modify the properties of polymers and gels.
Eigenschaften
CAS-Nummer |
143730-06-7 |
|---|---|
Produktname |
(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane |
Molekularformel |
C22H42O3 |
Molekulargewicht |
354.6 g/mol |
IUPAC-Name |
(1R)-4-heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C22H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-22-24-19-20(25-22)18-23-21/h20-22H,2-19H2,1H3/t20-,21?,22?/m1/s1 |
InChI-Schlüssel |
JTLKNFDMCVWVIR-ITAUSPCMSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC1C2OC[C@H](O2)CO1 |
SMILES |
CCCCCCCCCCCCCCCCCC1C2OCC(O2)CO1 |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1C2OCC(O2)CO1 |
Synonyme |
4-heptadecyl-3,6,8-trioxabicyclo(3.2.1)octane 4-heptadecyl-3,6,8-trioxabicyclo(3.2.1)octane, (1R-endo)-isomer 4-HTOBO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B122124.png)
![2-Ethoxy-3-methyl-7H-benzo[7]annulene](/img/structure/B122125.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B122129.png)
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122130.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine](/img/structure/B122131.png)


![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B122139.png)


![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122145.png)